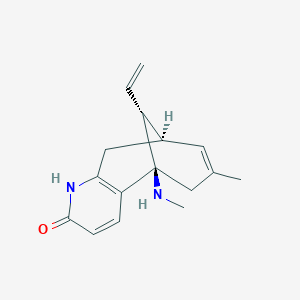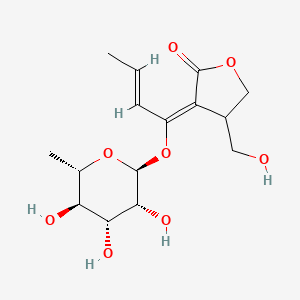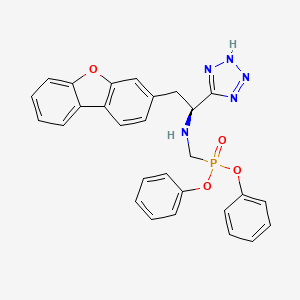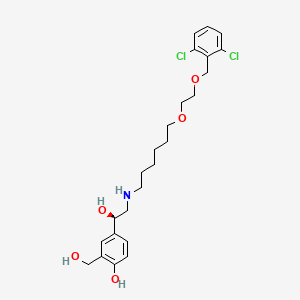
Vilanterol
Overview
Description
Vilanterol is a long-acting beta2-adrenergic agonist used primarily in combination with other bronchodilators for the management of chronic obstructive pulmonary disease (COPD), including chronic bronchitis and emphysema. It is also used for the treatment of asthma. This compound is known for its 24-hour activity, making it suitable for once-daily treatment .
Mechanism of Action
Target of Action
Vilanterol is a selective long-acting β2-adrenergic agonist (LABA) with inherent 24-hour activity . It is 1000 and 400 fold more selective for β2 than β1 and β3 adrenoceptors, respectively . The β2-adrenergic receptors are primarily found in the lungs on the bronchial smooth muscle, and their stimulation leads to relaxation and bronchodilation.
Mode of Action
This compound’s pharmacological effect is attributable to the stimulation of intracellular adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3’,5’-adenosine monophosphate (cAMP) . This increase in cAMP levels is associated with the relaxation of bronchial smooth muscle and inhibition of the release of hypersensitivity mediators from mast cells in the lungs .
Biochemical Pathways
The primary biochemical pathway involved in the action of this compound is the β2-adrenergic signaling pathway. Upon activation of the β2-adrenergic receptor by this compound, adenylyl cyclase is activated. This leads to an increase in cAMP levels within the cell. Elevated cAMP levels then activate protein kinase A, which inhibits myosin light-chain kinase, leading to muscle relaxation and bronchodilation .
Pharmacokinetics
This compound is extensively metabolized in the body, with less than 0.5% of the drug-related material found in plasma, indicating extensive first-pass metabolism
Result of Action
The primary result of this compound’s action is the relaxation of bronchial smooth muscle, leading to bronchodilation . This helps to improve airflow and reduce symptoms in conditions such as chronic obstructive pulmonary disease (COPD) and asthma. This compound also inhibits the release of hypersensitivity mediators from mast cells in the lungs, which can further help to reduce inflammation and improve respiratory function .
Biochemical Analysis
Biochemical Properties
Vilanterol plays a crucial role in biochemical reactions by stimulating intracellular adenylyl cyclase, which catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3’,5’-adenosine monophosphate (cAMP). This increase in cAMP levels leads to the relaxation of bronchial smooth muscle and inhibition of hypersensitivity mediator release from mast cells in the lungs . This compound interacts with beta2-adrenergic receptors, which are G protein-coupled receptors, to exert its effects. The compound is highly selective for beta2 over beta1 and beta3 adrenoceptors, enhancing its efficacy and reducing potential side effects .
Cellular Effects
This compound influences various cellular processes, particularly in respiratory cells. It relaxes bronchial smooth muscle cells by increasing cAMP levels, leading to bronchodilation. Additionally, this compound inhibits the release of inflammatory mediators from mast cells, reducing inflammation in the airways . The compound also affects cell signaling pathways, such as the cAMP-dependent protein kinase (PKA) pathway, which plays a role in regulating gene expression and cellular metabolism . These effects contribute to improved respiratory function and reduced symptoms in patients with COPD and asthma.
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to beta2-adrenergic receptors on the surface of bronchial smooth muscle cells. This binding activates adenylyl cyclase, leading to increased cAMP production. The elevated cAMP levels activate PKA, which phosphorylates target proteins involved in muscle relaxation and inhibition of inflammatory mediator release . This compound’s selective binding to beta2-adrenergic receptors ensures a targeted response, minimizing potential side effects associated with non-selective beta-agonists .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound demonstrates a prolonged duration of action, maintaining its bronchodilator effects for up to 24 hours . The compound’s stability and resistance to degradation contribute to its long-lasting effects. Studies have shown that this compound remains effective over extended periods, with minimal loss of potency . Long-term exposure to this compound in vitro and in vivo has not shown significant adverse effects on cellular function, indicating its safety and efficacy for chronic use .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At therapeutic doses, this compound effectively relaxes bronchial smooth muscle and reduces airway inflammation . At higher doses, this compound may cause adverse effects such as tachycardia and tremors due to overstimulation of beta2-adrenergic receptors . These findings highlight the importance of optimizing dosage to achieve the desired therapeutic effects while minimizing potential side effects.
Metabolic Pathways
This compound is primarily metabolized via O-dealkylation, with up to 78% of the recovered dose eliminated as O-dealkylated metabolites . Minor metabolic pathways include N-dealkylation and C-dealkylation, representing a smaller fraction of the recovered dose . The compound’s metabolism involves interactions with cytochrome P450 enzymes, particularly CYP3A4, which plays a significant role in its biotransformation .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins . The compound’s lipophilic nature facilitates its diffusion across cell membranes, allowing it to reach its target receptors in bronchial smooth muscle cells . This compound’s distribution is influenced by its binding affinity to plasma proteins, which helps maintain its therapeutic levels in the bloodstream .
Subcellular Localization
Within cells, this compound localizes primarily to the plasma membrane, where it interacts with beta2-adrenergic receptors . The compound’s targeting to specific cellular compartments is facilitated by its chemical structure and post-translational modifications . This compound’s subcellular localization is crucial for its activity, as it ensures effective binding to its target receptors and subsequent activation of downstream signaling pathways .
Preparation Methods
The synthesis of vilanterol involves several steps. One method includes the following steps :
Addition Reaction: Salicyl alcohol and glyoxylic acid undergo an addition reaction to generate an intermediate.
Chiral Resolution: The intermediate is subjected to chiral resolution to obtain a chiral intermediate.
Acylation Reaction: The chiral intermediate undergoes an acylation reaction with another intermediate obtained through a Delbin reaction.
Reduction: The final intermediate is reduced to obtain this compound.
This method is advantageous due to the easily obtained raw materials, short synthetic route, mild reaction conditions, and suitability for industrial production .
Chemical Reactions Analysis
Vilanterol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be used to modify this compound, often involving reagents like hydrogen gas in the presence of a catalyst.
Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Vilanterol has several scientific research applications, including:
Chemistry: Used as a model compound to study beta2-adrenergic agonists and their interactions.
Biology: Investigated for its effects on cellular signaling pathways and receptor binding.
Medicine: Extensively studied for its therapeutic effects in treating COPD and asthma.
Industry: Utilized in the development of inhalation therapies and other pharmaceutical formulations.
Comparison with Similar Compounds
Vilanterol is compared with other long-acting beta2-adrenergic agonists such as:
Salmeterol: This compound has a faster onset of action and a longer duration of action compared to salmeterol.
Formoterol: This compound demonstrates a higher selectivity for beta2-adrenergic receptors and a longer duration of action.
Indacaterol: This compound has similar intrinsic efficacy but a longer persistence of action.
These comparisons highlight this compound’s unique properties, such as its rapid onset and extended duration of action, making it a valuable therapeutic agent for respiratory conditions .
Properties
IUPAC Name |
4-[(1R)-2-[6-[2-[(2,6-dichlorophenyl)methoxy]ethoxy]hexylamino]-1-hydroxyethyl]-2-(hydroxymethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33Cl2NO5/c25-21-6-5-7-22(26)20(21)17-32-13-12-31-11-4-2-1-3-10-27-15-24(30)18-8-9-23(29)19(14-18)16-28/h5-9,14,24,27-30H,1-4,10-13,15-17H2/t24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAFYYTQWSAWIGS-DEOSSOPVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)COCCOCCCCCCNCC(C2=CC(=C(C=C2)O)CO)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)COCCOCCCCCCNC[C@@H](C2=CC(=C(C=C2)O)CO)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33Cl2NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80198318 | |
| Record name | Vilanterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80198318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Vilanterol is a selective long-acting beta2-adrenergic agonist. Its pharmacological effect is attributable to stimulation of intracellular adenylyl cyclase which catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3',5'-adenosine monophosphate (cAMP). Increases in cyclic AMP are associated with relaxation of bronchial smooth muscle and inhibition of release of hypersensitivity mediators from mast cells in the lungs. | |
| Record name | Vilanterol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09082 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
503068-34-6 | |
| Record name | Vilanterol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=503068-34-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vilanterol [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0503068346 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vilanterol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09082 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Vilanterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80198318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[(1R)-2-({6-[(2-{[(2,6-dichlorophenyl)methyl]oxy}ethyl)oxy]hexyl}amino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VILANTEROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/028LZY775B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


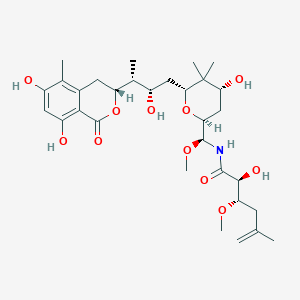

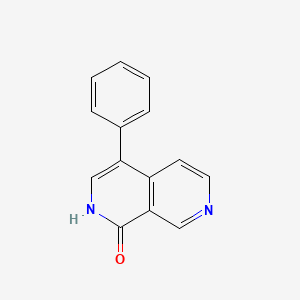

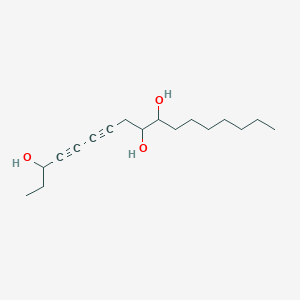


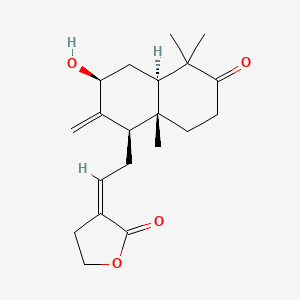
![(4R,4aS,6R,7S,7aR)-2,4,7-trimethyl-1,3,4,4a,5,6,7,7a-octahydrocyclopenta[c]pyridin-6-ol](/img/structure/B1248852.png)
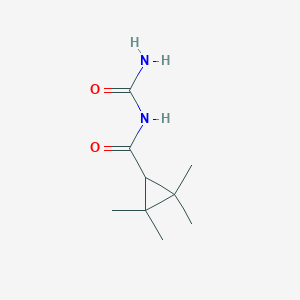
![Methyl N-[(2s)-4-{[(1s)-1-{[(2s)-2-Carboxypyrrolidin-1-Yl]carbonyl}-3-Methylbutyl]amino}-2-Hydroxy-4-Oxobutanoyl]-L-Leucylglycylglycinate](/img/structure/B1248855.png)
